molecular formula C20H19ClN2O4 B2388807 2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one CAS No. 899968-19-5

2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2388807
CAS No.: 899968-19-5
M. Wt: 386.83
InChI Key: IYLHVICRKAODAN-UHFFFAOYSA-N
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Description

2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry research, particularly in the fields of oncology and cardiovascular disease. It features a pyridazin-3(2H)-one core, a heterocyclic scaffold known for its diverse biological activities and presence in numerous pharmacologically active agents . The specific substitution pattern with a 3-chlorobenzyl group at the N-2 position and a 3,4,5-trimethoxyphenyl group at the C-6 position is designed to modulate its biological properties and interaction with key cellular targets. Pyridazinone derivatives are extensively investigated for their potential as dual-acting agents, especially in the emerging field of reverse cardio-oncology, which addresses the clinical overlap between cardiovascular diseases and cancer . These compounds have demonstrated robust vasodilatory effects through mechanisms such as phosphodiesterase (PDE) inhibition, as seen in marketed derivatives like Pimobendan, which is used for congestive heart failure . Concurrently, structural analogs have shown potent antiproliferative activity by functioning as tubulin polymerization inhibitors, thereby disrupting microtubule dynamics essential for cancer cell division . The 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore, often associated with high-affinity binding to the colchicine site on tubulin, similar to the natural product Combretastatin A-4 . This suggests a potential mechanism of action for this compound involving the disruption of mitotic spindle formation in proliferating cells. Researchers value this compound for its potential to inhibit key enzymatic targets, including various PDE isoforms and tyrosine kinases, which are implicated in numerous disease pathways . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should conduct thorough investigations to fully elucidate this compound's specific activity profile, cellular mechanisms, and pharmacokinetic properties.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-25-17-10-14(11-18(26-2)20(17)27-3)16-7-8-19(24)23(22-16)12-13-5-4-6-15(21)9-13/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLHVICRKAODAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of mucochloric acid and benzene in the presence of a Lewis acid such as aluminum chloride (AlCl3) to form the desired pyridazinone derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. Pyridazinone derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), leading to anti-inflammatory and analgesic effects . The compound’s structure allows it to bind to these enzymes, blocking their activity and resulting in the observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally related pyridazinones described in the literature:

Compound ID Substituent (Position 2) Substituent (Position 6) Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Features Biological Activity
Target Compound 3-Chlorobenzyl 3,4,5-Trimethoxyphenyl N/A N/A Cl (C-Cl stretch ~600–800) Aromatic protons (δ7.0–7.5) Inferred antiproliferative
6d Benzyl 3-Aminophenyl 65 189–191 3457 (NH₂), 1652 (C=O) δ5.43 (CH₂), δ3.85 (OCH₃) Antiproliferative
6i Methyl 3-Hydroxyphenyl 66 Not reported 3558 (OH) Hydroxyl proton (δ5.0–6.0) Not reported
3h 2-Methoxybenzyl Phenyl 70 92.4–94.0 Methoxy (C-O ~1250) δ5.33 (CH₂), δ3.83 (OCH₃) Not reported
6e Benzyl 3-(Hydroxymethyl)phenyl 71 111–113 3558 (OH) δ5.33 (CH₂), δ3.85 (OCH₃) Antiproliferative
Key Observations:
  • Hydrogen Bonding : Compounds with polar groups (e.g., NH₂ in 6d or OH in 6i) exhibit IR peaks indicative of hydrogen bonding, which may influence solubility and target binding. The target compound lacks such groups but includes electron-donating methoxy substituents, which could enhance π-π stacking interactions .
  • Thermal Stability: Higher melting points (e.g., 6d at 189–191°C) correlate with rigid substituents like benzyl and aminophenyl, whereas flexible groups (e.g., hydroxymethyl in 6e) reduce melting points .

Biological Activity

2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one is a member of the pyridazinone family, known for its diverse pharmacological properties. This compound has attracted interest due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H19ClN2O4\text{C}_{20}\text{H}_{19}\text{Cl}\text{N}_2\text{O}_4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably:

  • Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
  • Antimicrobial Properties : It exhibits activity against a range of bacterial strains, potentially through disruption of bacterial cell wall synthesis.
  • Anticancer Potential : Research indicates that it may induce apoptosis in cancer cells by activating intrinsic pathways.

Biological Assays and Findings

Recent studies have evaluated the biological activity of this compound through various assays. The results are summarized in the following table:

Activity TypeTest MethodologyResultsReference
AntimicrobialDisc diffusion assayInhibition zones against E. coli and S. aureus
Anti-inflammatoryCOX inhibition assayIC50 = 12 µM
CytotoxicityMTT assay on MCF7 cell lineIC50 = 15 µM
Apoptosis inductionFlow cytometryIncreased annexin V positive cells

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in a carrageenan-induced paw edema model in rats. The compound showed a dose-dependent reduction in paw swelling compared to the control group.
  • Anticancer Activity : In vitro studies on MCF7 breast cancer cells indicated that the compound induced apoptosis through caspase activation. The observed IC50 value of 15 µM suggests promising potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of hydrazine derivatives with substituted benzyl halides and subsequent cyclization. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency due to their high dielectric constants .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts may accelerate coupling reactions .
  • Temperature control : Reactions often require reflux conditions (80–120°C) to achieve optimal cyclization .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of the 3-chlorobenzyl group (δ 4.5–5.0 ppm for benzyl protons) and trimethoxyphenyl moiety (δ 3.7–3.9 ppm for methoxy groups) .
  • X-ray crystallography : Resolves bond lengths and angles, particularly the dihedral angle between the pyridazinone core and substituents, critical for understanding steric effects .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion at m/z 415.12 for C₂₁H₂₀ClN₂O₄⁺) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodological Answer :

  • In vitro enzyme inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Solubility testing : Employ shake-flask methods in PBS (pH 7.4) or DMSO to guide dosing in cell-based studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of this compound?

  • Methodological Answer :

  • Byproduct analysis : Use LC-MS to identify intermediates (e.g., uncyclized hydrazides) and adjust stoichiometry or reaction time .
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive sites during benzylation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and minimizes decomposition .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Docking refinement : Re-optimize ligand conformations using molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to account for protein flexibility .
  • Solvent effects : Recalculate binding free energies with explicit solvent models (e.g., Poisson-Boltzmann surface area) .
  • Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics and reconcile discrepancies with docking scores .

Q. How does the substitution pattern (e.g., 3,4,5-trimethoxyphenyl) influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP determination : Use shake-flask methods or HPLC retention time to assess lipophilicity. Trimethoxyphenyl groups increase LogP, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Metabolic stability : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS to identify vulnerable sites (e.g., demethylation of methoxy groups) .

Q. What crystallographic techniques elucidate polymorphic forms of this compound, and how do they affect bioactivity?

  • Methodological Answer :

  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O bonds) to distinguish polymorphs .
  • PXRD (powder X-ray diffraction) : Compare experimental patterns with simulated data from single-crystal structures to identify dominant polymorphs .
  • Bioactivity correlation : Test polymorphs in parallel assays; for example, Form I may show 2x higher kinase inhibition due to improved crystal packing and solubility .

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